Etil icosapent

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cardiovascular Health

Triglyceride Reduction

EPA-E is primarily indicated for the reduction of triglyceride levels in adults with severe hypertriglyceridemia (≥500 mg/dL) and as an adjunct therapy to statins for patients with elevated triglycerides (≥150 mg/dL) who have established cardiovascular disease or diabetes with additional risk factors. Clinical trials, including the MARINE and ANCHOR studies, demonstrated that EPA-E significantly lowers triglyceride levels without increasing low-density lipoprotein cholesterol (LDL-C) levels .

Cardiovascular Risk Reduction

The FDA approved EPA-E as an adjunct to maximally tolerated statin therapy to reduce the risk of cardiovascular events such as myocardial infarction and stroke. In a pivotal study involving 8,179 participants, those receiving EPA-E showed a statistically significant reduction in the incidence of major cardiovascular events compared to placebo .

Neuroprotective Effects

Research has indicated that EPA-E may have neuroprotective properties, particularly following ischemic events such as strokes. Its anti-inflammatory effects are believed to contribute to improved recovery outcomes in neurodegenerative conditions .

Metabolic Benefits

Diabetes Management

EPA-E has been studied for its potential benefits in managing diabetes. It may improve insulin sensitivity and reduce systemic inflammation, which are critical factors in diabetes management .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties that can be beneficial in various inflammatory conditions, including skin diseases and arthritis. Its ability to modulate inflammatory pathways makes it a candidate for further research in chronic inflammatory diseases .

Other Applications

Mental Health

Emerging evidence suggests that EPA-E may play a role in reducing symptoms of depression and anxiety. Studies indicate a correlation between omega-3 fatty acid intake and mood stabilization, although further research is needed to establish definitive clinical guidelines .

Eye Health

Clinical investigations have also explored the use of EPA-E in managing dry eye syndrome, with promising results indicating improvement in symptoms related to ocular surface inflammation .

MARINE Study

- Objective: Evaluate the efficacy of EPA-E in patients with severe hypertriglyceridemia.

- Design: Phase 3, double-blind, placebo-controlled trial.

- Findings: Patients receiving 4 g/day of EPA-E exhibited a significant reduction in triglyceride levels (-29.8% vs. placebo) and improvements in other lipid parameters without adverse effects on LDL-C levels .

ANCHOR Study

- Objective: Assess the efficacy of EPA-E in statin-treated patients with persistent high triglycerides.

- Design: Phase 3 trial involving patients with triglycerides between 200-500 mg/dL.

- Findings: The study confirmed that EPA-E significantly reduced triglyceride levels and improved cardiovascular risk profiles among participants already on statin therapy .

Summary Table of Applications

| Application Area | Evidence Level | Key Findings |

|---|---|---|

| Cardiovascular Health | Strong | Significant reduction in triglycerides; reduced risk of cardiovascular events |

| Neuroprotection | Moderate | Potential benefits post-stroke; anti-inflammatory effects |

| Diabetes Management | Moderate | Improved insulin sensitivity; reduced inflammation |

| Mental Health | Emerging | Possible reduction in depressive symptoms |

| Eye Health | Emerging | Improvement in dry eye syndrome symptoms |

Mecanismo De Acción

Target of Action

Icosapent ethyl is an ethyl ester of eicosapentaenoic acid (EPA), a type of omega-3 fatty acid . Its primary target is the synthesis and clearance of triglycerides in the body . It is used to treat patients with severe hypertriglyceridemia .

Mode of Action

Icosapent ethyl interacts with its targets by reducing the synthesis of triglycerides and enhancing their clearance . It is de-esterified and converted into active EPA, which is then absorbed in the small intestine . Very little (<1%) is left circulating in the plasma as EPA incorporates into phospholipids, triglycerides, and cholesteryl esters .

Biochemical Pathways

The potential mechanisms of action of Icosapent ethyl include increased β-oxidation, inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreased lipogenesis in the liver, and increased plasma lipoprotein lipase activity . These actions affect the metabolism of triglycerides, leading to their reduction in the body .

Pharmacokinetics

Icosapent ethyl is absorbed in the small intestine after being converted into active EPA . It reaches peak plasma concentration in about 5 hours post-oral administration . As mentioned earlier, very little of it is left circulating in the plasma as it incorporates into various lipid molecules .

Action Environment

The action of Icosapent ethyl can be influenced by various environmental factors. For instance, the absorption and efficacy of the drug can be affected by the diet of the patient . Furthermore, the drug’s action can be influenced by the patient’s overall health status, including the presence of other diseases and the use of other medications .

Análisis Bioquímico

Biochemical Properties

Icosapent ethyl plays a significant role in biochemical reactions. It reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and/or secretion and enhances triglyceride clearance from circulating VLDL . Beyond triglyceride reduction, icosapent ethyl has beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation .

Cellular Effects

Icosapent ethyl exerts various effects on cells and cellular processes. It has been associated with reduced inflammation, improved cholesterol levels, and reduced blood pressure . It also modulates the content of vascular regenerative cells that play crucial roles in hematopoietic cell pool maintenance .

Molecular Mechanism

The molecular mechanism of action of icosapent ethyl involves reducing hepatic VLDL-TG synthesis and/or secretion and enhancing triglyceride clearance from circulating VLDL . It also has anti-inflammatory and anti-thrombotic properties .

Temporal Effects in Laboratory Settings

Over time, icosapent ethyl has shown to significantly reduce major adverse cardiovascular events by 25% and total (first plus subsequent) cardiovascular events by 32% . The effects of icosapent ethyl may vary between individuals .

Metabolic Pathways

Icosapent ethyl is involved in the metabolic pathway that reduces hepatic VLDL-TG synthesis and/or secretion and enhances triglyceride clearance from circulating VLDL .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Icosapent ethyl is synthesized through the esterification of eicosapentaenoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation and recrystallization to obtain the pure ethyl ester .

Industrial Production Methods

In industrial settings, the production of icosapent ethyl involves large-scale esterification processes. The eicosapentaenoic acid is first extracted from fish oil and then subjected to esterification with ethanol. The reaction is carried out in large reactors, and the product is purified using advanced techniques such as high-performance liquid chromatography to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Icosapent ethyl undergoes several types of chemical reactions, including:

Oxidation: Icosapent ethyl can be oxidized to form various oxidation products, including hydroperoxides and epoxides.

Reduction: Reduction reactions can convert icosapent ethyl back to its parent fatty acid, eicosapentaenoic acid.

Substitution: Icosapent ethyl can undergo substitution reactions, particularly at the ester functional group, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.

Major Products Formed

Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.

Reduction: Eicosapentaenoic acid.

Substitution: Various substituted esters and derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Eicosapentaenoic acid: The parent compound of icosapent ethyl, also an omega-3 fatty acid with similar cardiovascular benefits.

Docosahexaenoic acid: Another omega-3 fatty acid with cardiovascular and anti-inflammatory properties.

Omega-3 polyunsaturated fatty acids: A broader class of compounds that includes both eicosapentaenoic acid and docosahexaenoic acid

Uniqueness

Icosapent ethyl is unique in its highly purified form and specific esterification, which enhances its bioavailability and efficacy compared to other omega-3 fatty acids. Its specific formulation allows for targeted therapeutic effects, particularly in reducing triglyceride levels and preventing cardiovascular events .

Actividad Biológica

Eicosapentaenoic acid ethyl ester (EPA-E), a purified form of the omega-3 fatty acid eicosapentaenoic acid (EPA), is recognized for its significant biological activities, particularly in cardiovascular health and metabolic regulation. This article explores the biological activity of EPA-E, highlighting its effects on lipid profiles, immune function, and potential therapeutic applications based on diverse research findings.

Overview of Eicosapentaenoic Acid Ethyl Ester

EPA is one of the primary omega-3 fatty acids found in fish oil and is known for its anti-inflammatory properties. The ethyl ester form, EPA-E, is often used in clinical settings due to its enhanced stability and bioavailability. It is primarily utilized to manage hypertriglyceridemia and has been studied for its broader cardiovascular benefits.

Lipid Profile Modulation

Effects on Triglycerides and Cholesterol:

EPA-E has been shown to effectively lower triglyceride levels without significantly affecting low-density lipoprotein cholesterol (LDL-C) levels. In the MARINE and ANCHOR studies, EPA-E was administered at a dosage of 4 g/day, leading to a significant reduction in triglycerides by approximately 29.8% and 25.8% compared to placebo in respective studies .

| Study | Dosage | Triglyceride Reduction | LDL-C Change |

|---|---|---|---|

| MARINE | 4 g/day | -29.8% | No significant change |

| ANCHOR | 4 g/day | -25.8% | No significant change |

Immune Function Enhancement

Research has indicated that EPA-E can modulate immune responses, particularly through its effects on B-cell activity. A study demonstrated that both EPA and docosahexaenoic acid (DHA) ethyl esters enhanced B-cell frequency and cytokine production in murine models, suggesting a potential role in improving immune function during obesity .

Key Findings:

- Increased frequency of splenic B cells.

- Enhanced production of cytokines such as IL-10.

- Differential effects observed between EPA and DHA on immune modulation.

Case Studies

Two notable case studies illustrate the clinical benefits of switching patients from mixed omega-3 supplements to pure EPA-E:

-

Case Study 1:

- Patient Profile: Male, late 50s with dyslipidemia.

- Treatment Transition: From Carlson EPA Gems to Icosapent Ethyl.

- Results:

- Total cholesterol decreased from 204 mg/dL to 148 mg/dL.

- Triglycerides reduced from 304 mg/dL to 198 mg/dL.

- Case Study 2:

The biological activity of EPA-E can be attributed to several mechanisms:

- Inhibition of Platelet Aggregation: Both EPA and DHA ethyl esters have been shown to inhibit platelet aggregation, reducing the risk of thrombotic events .

- Cytokine Modulation: EPA-E reduces pro-inflammatory cytokines while enhancing anti-inflammatory markers, contributing to improved vascular health .

- Endothelial Function Improvement: Studies indicate that EPA-E improves endothelial function, which is crucial for maintaining vascular health and preventing atherosclerosis .

Propiedades

Key on ui mechanism of action |

Studies suggest that EPA reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and/or secretion and enhances TG clearance from circulating VLDL particles. Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity. |

|---|---|

Número CAS |

73310-10-8 |

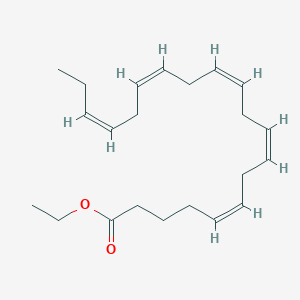

Fórmula molecular |

C22H34O2 |

Peso molecular |

330.5 g/mol |

Nombre IUPAC |

ethyl (5Z,8Z,11Z,14Z,17E)-icosa-5,8,11,14,17-pentaenoate |

InChI |

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5+,9-8-,12-11-,15-14-,18-17- |

Clave InChI |

SSQPWTVBQMWLSZ-XAJGXLQPSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |

SMILES isomérico |

CC/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC |

SMILES canónico |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |

Key on ui other cas no. |

86227-47-6 |

Sinónimos |

5,8,11,14,17-eicosapentaenoic acid, ethyl ester, (5Z,8Z,11Z,14Z,17Z)- AMR-101 AMR101 eicosapentaenoic acid ethyl ester Epadel ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate ethyl all-cis-5,8,11,14,17-icosapentaenoate ethyl eicosapentaenoate ethyl eicosapentaenoic acid ethyl icosapentaenoate ethyl-eicosapentaenoic acid ethyl-EPA icosapent icosapent ethyl vascepa |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.